molecular formula C9H13BrN2 B1465009 N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine CAS No. 1220034-41-2

N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine

Cat. No. B1465009
M. Wt: 229.12 g/mol
InChI Key: FNLCZRYQMLOAKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine (NBPTA) is an organobromide compound that has been widely used in various scientific research applications. It is a relatively new compound, first synthesized in 2002, and has a wide range of applications in organic synthesis and in biochemistry and physiology. NBPTA has been used in various biochemical and physiological studies, and its mechanism of action has been studied in detail.

Scientific Research Applications

N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in biocatalysis, and as a ligand in coordination chemistry. It has also been used as a model compound for the study of the mechanism of action of bromodomain-containing proteins. Furthermore, N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine has been used to study the structure and function of enzymes, and to study the mechanism of action of drugs.

Mechanism Of Action

The mechanism of action of N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine is not yet fully understood. However, it is known that N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine binds to the bromodomain of bromodomain-containing proteins, and this binding is thought to be responsible for its effects on the structure and function of proteins. It is also thought to interact with other proteins, such as transcription factors, and to affect their activity.

Biochemical And Physiological Effects

N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, to affect the activity of transcription factors, and to affect the expression of genes. In addition, it has been shown to affect the structure and function of proteins, and to affect the metabolism of cells. Furthermore, it has been shown to affect the growth and development of cells, and to affect the immune system.

Advantages And Limitations For Lab Experiments

N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine has a number of advantages for use in lab experiments. It is relatively stable, and can be stored for extended periods of time. It is also relatively easy to synthesize, and the yield of the reaction is typically high. Furthermore, it has a wide range of applications in scientific research, and can be used to study the mechanism of action of bromodomain-containing proteins. However, there are some limitations to its use in lab experiments. It is not very soluble in water, and so it cannot be used in aqueous solutions. In addition, it is not very stable at high temperatures, and so it cannot be used in high-temperature experiments.

Future Directions

N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine has a wide range of applications in scientific research, and there are many possible future directions for its use. It could be used to further study the mechanism of action of bromodomain-containing proteins, and to study the structure and function of other proteins. It could also be used to study the effects of drugs on the structure and function of proteins, and to study the effects of drugs on the metabolism of cells. In addition, it could be used to study the effects of drugs on the growth and development of cells, and to study the effects of drugs on the immune system. Finally, it could be used to study the effects of environmental pollutants on the structure and function of proteins, and to study the effects of environmental pollutants on the metabolism of cells.

properties

IUPAC Name

5-bromo-N-tert-butylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c1-9(2,3)12-8-5-4-7(10)6-11-8/h4-6H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLCZRYQMLOAKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801256814
Record name 5-Bromo-N-(1,1-dimethylethyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801256814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine

CAS RN

1220034-41-2
Record name 5-Bromo-N-(1,1-dimethylethyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220034-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N-(1,1-dimethylethyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801256814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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